molecular formula C11H15N3O3S B8379879 2-[2-Methylamino(benzimidazol-1-yl)]ethyl Methanesulfonate

2-[2-Methylamino(benzimidazol-1-yl)]ethyl Methanesulfonate

Cat. No. B8379879
M. Wt: 269.32 g/mol
InChI Key: SMKITJPQVJJJMD-UHFFFAOYSA-N
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Patent
US05149700

Procedure details

To a cooled (0° C.), stirred mixture of 1-(2-hydroxyethyl)-2-methylamino-1H-benzimidazole (8.05 g, 42.12 mmol), Et3N (4.26 g, 42.12 mmol), and CH2Cl2 (85 mL) was added a solution of MsCl (4.83 g, 42.12 mmol) in CH2Cl2 (10 mL). After 2 hours, H2O was added and the layers were separated. The aqueous phase was extracted with CH2Cl2. The combined extracts were washed with brine, dried, and concentrated to give 8.00 g (71%) of a white solid m.p. 48°-50° C.
Quantity
8.05 g
Type
reactant
Reaction Step One
Name
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
4.83 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]=[C:5]1[NH:13][CH3:14].CCN(CC)CC.[CH3:22][S:23](Cl)(=[O:25])=[O:24].O>C(Cl)Cl>[CH3:22][S:23]([O:1][CH2:2][CH2:3][N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]=[C:5]1[NH:13][CH3:14])(=[O:25])=[O:24]

Inputs

Step One
Name
Quantity
8.05 g
Type
reactant
Smiles
OCCN1C(=NC2=C1C=CC=C2)NC
Name
Quantity
4.26 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
85 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.83 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2
WASH
Type
WASH
Details
The combined extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)OCCN1C(=NC2=C1C=CC=C2)NC
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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